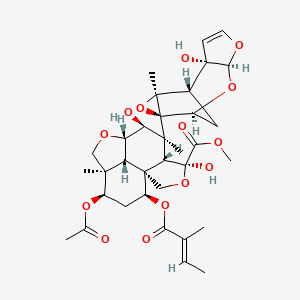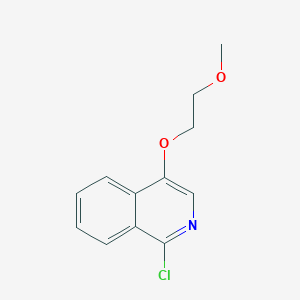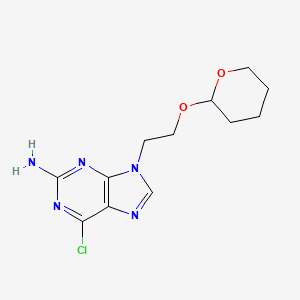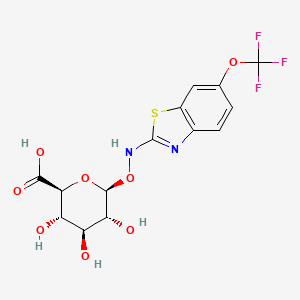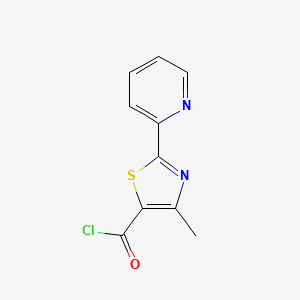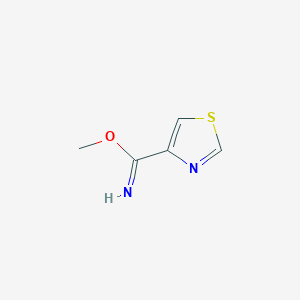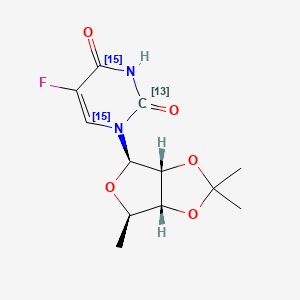
5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 5-fluorouridine, which is a fluorinated nucleoside analog. This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
Métodos De Preparación
The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves several steps. The starting material is typically a uridine derivative, which undergoes fluorination to introduce the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The final step involves the incorporation of the stable isotopes 13C and 15N2. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Análisis De Reacciones Químicas
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to remove the fluorine atom or modify other functional groups.
Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is widely used in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme kinetics.
Medicine: It is used in the development of new drugs and in pharmacokinetic studies to understand the metabolism and distribution of fluorinated nucleosides.
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into nucleic acids. The fluorine atom at the 5’ position interferes with the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes involved in nucleoside metabolism, such as uridine phosphorylase, and disrupts their normal function .
Comparación Con Compuestos Similares
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotopic labeling and specific fluorination. Similar compounds include:
5-Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.
5’-Deoxy-5’-fluorouridine: Another fluorinated nucleoside analog with similar properties.
2’,3’-O-isopropylidene-5-fluorouridine: A compound with similar protective groups but without stable isotopic labeling.
Propiedades
Fórmula molecular |
C12H15FN2O5 |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1/i11+1,14+1,15+1 |
Clave InChI |
OQHBEPUPFFEDIQ-XAHILJFBSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)OC(O2)(C)C |
SMILES canónico |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
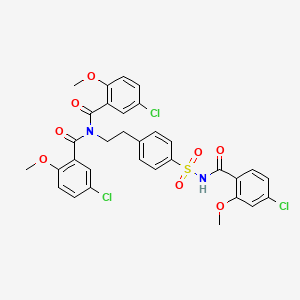
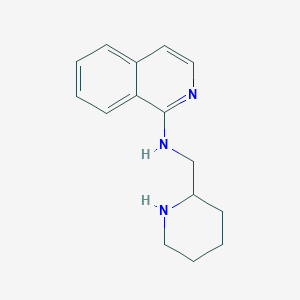
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
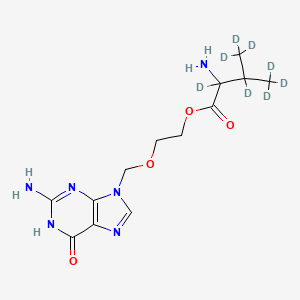
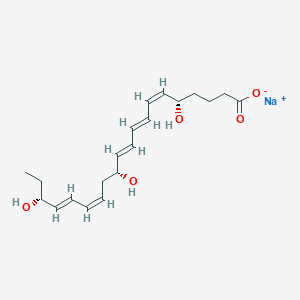
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
